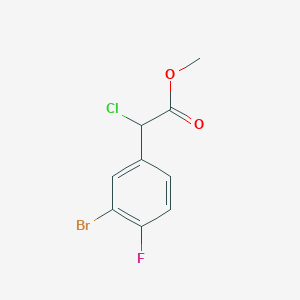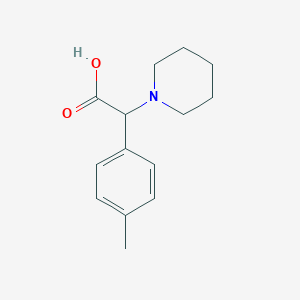![molecular formula C10H14O3 B12114014 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B12114014.png)
8-Methyl-2-oxaspiro[4.5]decane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-2-oxaspiro[45]decane-1,3-dione is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C10H14O3, and it has a molecular weight of 182.21636 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . This method is advantageous due to the availability of the starting materials and the relatively straightforward reaction conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods used in laboratory settings can be scaled up for industrial applications. The key factors in industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides under controlled conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new spiro compounds with modified functional groups .
Applications De Recherche Scientifique
8-Methyl-2-oxaspiro[45]decane-1,3-dione has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesAdditionally, this compound is explored for its potential use in materials science, particularly in the development of novel polymers and advanced materials .
Mécanisme D'action
The mechanism of action of 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its effects at the molecular level .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 8-Methyl-2-oxaspiro[4.5]decane-1,3-dione include other spiro compounds such as 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione and 1,3,8-triazaspiro[4.5]decane-2,4-dione . These compounds share a similar spiro structure but differ in their functional groups and reactivity.
Uniqueness: What sets this compound apart from similar compounds is its specific combination of functional groups and its unique reactivity profile. This makes it particularly valuable for certain applications in drug development and materials science, where its specific properties can be leveraged to achieve desired outcomes .
Propriétés
Formule moléculaire |
C10H14O3 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
8-methyl-2-oxaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C10H14O3/c1-7-2-4-10(5-3-7)6-8(11)13-9(10)12/h7H,2-6H2,1H3 |
Clé InChI |
BTFOGAVXIUTGGN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2(CC1)CC(=O)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



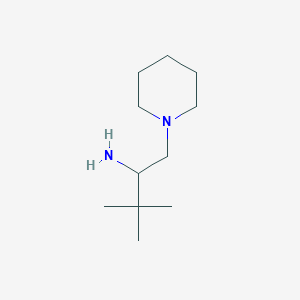
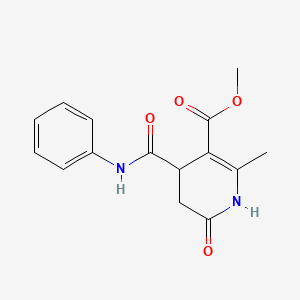
![4-phenyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12113945.png)
![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)

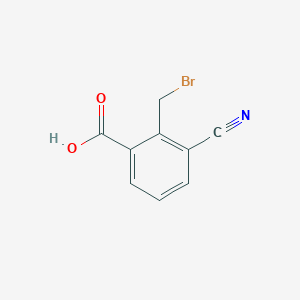
![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
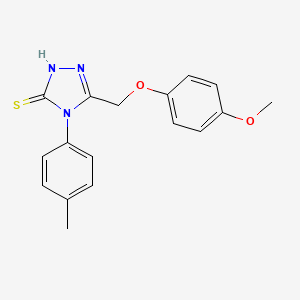
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)

